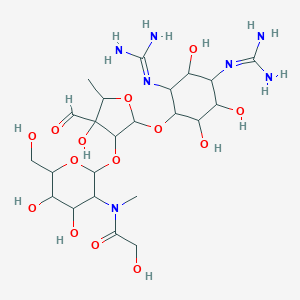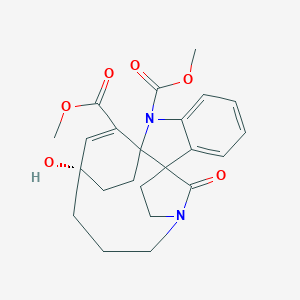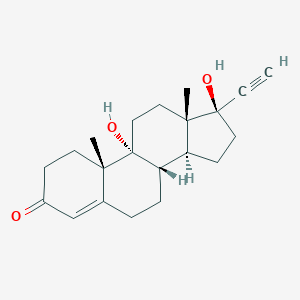
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one, also known as 17-EDHC, is a synthetic steroid that has been widely used in scientific research for its potential therapeutic applications. This compound is a derivative of the natural steroid hormone, testosterone, and has been shown to possess a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one has been used extensively in scientific research for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential use in the treatment of osteoporosis, male contraception, and as a performance-enhancing drug in sports.
Wirkmechanismus
The mechanism of action of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one is not fully understood, but it is thought to be similar to that of testosterone. This compound is believed to bind to androgen receptors in the body, which can lead to a variety of physiological responses. It has also been shown to inhibit the activity of certain enzymes, such as aromatase and 5-alpha reductase, which are involved in the metabolism of testosterone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one are diverse and have been studied extensively in scientific research. This compound has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one in lab experiments is its ability to selectively target androgen receptors, which can lead to more specific and controlled results. However, one limitation of this compound is its potential to interact with other hormones and enzymes in the body, which can lead to unintended effects.
Zukünftige Richtungen
There are many potential future directions for the use of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been suggested that this compound could be used as a male contraceptive, as it has been shown to suppress sperm production. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one.
In conclusion, 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one is a synthetic steroid that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand the potential of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one, it is clear that this compound has many exciting applications in the field of biomedical research.
Synthesemethoden
The synthesis of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one involves the modification of testosterone through the addition of an ethynyl group at the 17th carbon position and hydroxylation at the 9th and 17th positions. This modification is typically achieved through the use of chemical reagents and catalysts, such as lithium diisopropylamide (LDA) and copper(II) acetate.
Eigenschaften
CAS-Nummer |
116256-39-4 |
|---|---|
Produktname |
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one |
Molekularformel |
C41H28N6Na4O17S4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(8S,9R,10S,13S,14S,17R)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
UGLZRWDRJDINHF-HXIANDDZSA-N |
Isomerische SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
Kanonische SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
Synonyme |
17-ethynyl-9,17-dihydroxyandrost-4-en-3-one EtdiOHandrostene-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






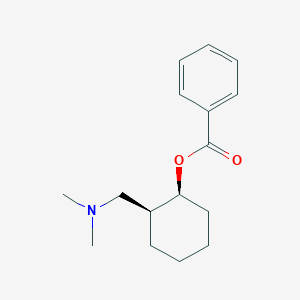




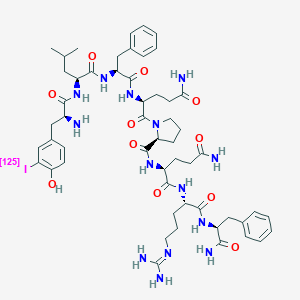
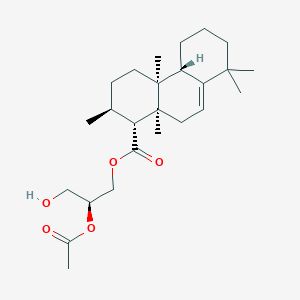
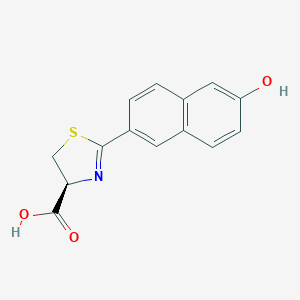
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
